molecular formula C9H10Cl2O2 B6261215 3-(3,4-dichlorophenoxy)propan-1-ol CAS No. 81785-47-9

3-(3,4-dichlorophenoxy)propan-1-ol

Cat. No. B6261215
CAS RN: 81785-47-9
M. Wt: 221.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4-dichlorophenoxy)propan-1-ol” is a chemical compound with the CAS Number: 81785-47-9 . It has a molecular weight of 221.08 . The IUPAC name for this compound is 3-(3,4-dichlorophenoxy)-1-propanol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(3,4-dichlorophenoxy)propan-1-ol” is 1S/C9H10Cl2O2/c10-8-3-2-7 (6-9 (8)11)13-5-1-4-12/h2-3,6,12H,1,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“3-(3,4-dichlorophenoxy)propan-1-ol” is a powder that is stored at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dichlorophenoxy)propan-1-ol involves the reaction of 3,4-dichlorophenol with propylene oxide, followed by reduction of the resulting epoxide with sodium borohydride.", "Starting Materials": [ "3,4-dichlorophenol", "propylene oxide", "sodium borohydride", "methanol", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3,4-dichlorophenol (1.0 equivalent) in methanol and add sulfuric acid (catalytic amount).", "Step 2: Add propylene oxide (1.1 equivalent) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture at 60°C for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium hydroxide solution to neutralize the mixture.", "Step 5: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in methanol and add sodium borohydride (1.2 equivalent) to the reaction mixture.", "Step 8: Stir the reaction mixture at room temperature for 12 hours.", "Step 9: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 10: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 11: Evaporate the solvent under reduced pressure to obtain the pure product, 3-(3,4-dichlorophenoxy)propan-1-ol." ] }

CAS RN

81785-47-9

Product Name

3-(3,4-dichlorophenoxy)propan-1-ol

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.